molecular formula C10H13NO3S B1661022 7-Benzofuransulfonamide, 2,3-dihydro-2,2-dimethyl- CAS No. 87254-53-3

7-Benzofuransulfonamide, 2,3-dihydro-2,2-dimethyl-

Cat. No. B1661022
CAS RN: 87254-53-3
M. Wt: 227.28 g/mol
InChI Key: VYFFICQOFMWLII-UHFFFAOYSA-N
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Description

“7-Benzofuransulfonamide, 2,3-dihydro-2,2-dimethyl-” is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol. It is also known as 2,3-Dihydro-2,2-dimethyl-7-benzofuranol .


Synthesis Analysis

The synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol involves the hydrolysis of carbofuran . It can also react with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1(C)Cc2cccc(O)c2O1 . The InChI representation is 1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3 .


Chemical Reactions Analysis

2,3-Dihydro-2,2-dimethyl-7-benzofuranol reacts with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers . It is also used as a starting reagent in the preparation of aminoalkanol derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.541 (lit.) and a density of 1.101 g/mL at 25 °C (lit.) . Its empirical formula is C10H12O2 and it has a molecular weight of 164.20 .

Safety and Hazards

The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . It is an eye irritant, skin irritant, and can cause respiratory system irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFICQOFMWLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540405
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzofuransulfonamide, 2,3-dihydro-2,2-dimethyl-

CAS RN

87254-53-3
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 26 g of 2,3-dihydro-2,2-dimethyl-7-benzofuransulfonyl chloride prepared in Example 1, in 130 ml of tetrahydrofuran, was cooled in an ice-water bath while about 30 ml of concentrated aqueous ammonium hydroxide was added portionwise at 10° to 30° C. The resulting suspension was stirred at room temperature for 3 hours, then the solvent was evaporated under reduced pressure. The residue was stirred in 150 ml of water for 0.5 hour, then filtered. The crude, wet solid was dissolved in chloroform and dried over sodium sulfate. The solvent was evaporated under reduced pressure to give a dry solid. The solid was washed once with about 100 ml of hot toluene to give 20 g of 2,3-dihydro-2,2-dimethyl-7-benzofuransulfonamide, m.p. 163°-165° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.5 gram (0.002 mole) of 7-chlorosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran and 4 ml of tetrahydrofuran was stirred and 2 ml of an aqueous solution of 29% ammonium hydroxide was added. The reaction mixture stirred for one hour, then was concentrated under reduced pressure to a residue. The residue was triturated with water and filtered to collect, when dried, 0.41 grams of 7-aminosulfonyl-2,3-dihydro-2,2-dimethylbenzofuran; m.p. 160.5°-162.5° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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